6-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
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Overview
Description
“10-(4-CHLOROPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-ENE-9,11-DIONE” is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10-(4-CHLOROPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“10-(4-CHLOROPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. They could be investigated for their efficacy in treating various diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “10-(4-CHLOROPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic structures with different substituents. Examples might include:
- 10-(4-METHOXYPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE
- 10-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE
Uniqueness
The uniqueness of “10-(4-CHLOROPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-ENE-9,11-DIONE” lies in its specific substituents and the resulting chemical and physical properties
Properties
Molecular Formula |
C24H21ClN2O5 |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C24H21ClN2O5/c1-30-13-7-8-14(17(9-13)31-2)21-20-15-10-16(22(20)32-26-21)19-18(15)23(28)27(24(19)29)12-5-3-11(25)4-6-12/h3-9,15-16,18-20,22H,10H2,1-2H3 |
InChI Key |
PEICCCXUSXMWKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC3C2C4CC3C5C4C(=O)N(C5=O)C6=CC=C(C=C6)Cl)OC |
Origin of Product |
United States |
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